4-Methylpyridine-3-sulfonyl fluoride
Description
Significance of Pyridine-Sulfonyl Fluoride (B91410) Scaffolds in Modern Organic Chemistry
The pyridine-sulfonyl fluoride scaffold is a privileged structural motif in modern organic and medicinal chemistry. The integration of a pyridine (B92270) ring, a common heterocycle in bioactive molecules, with a sulfonyl fluoride group creates a molecule with unique reactivity and stability. Sulfonyl fluorides are recognized for their balanced properties as electrophilic "warheads" in chemical biology. rsc.org They exhibit sufficient stability in aqueous biological environments yet can react selectively with nucleophilic residues on proteins, such as serine, lysine, tyrosine, and histidine. rsc.orgnih.gov
This reactivity has made them invaluable tools for developing covalent inhibitors and chemical probes to study protein function. rsc.org Furthermore, the sulfonyl fluoride group is a key component in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a set of powerful reactions that enable the reliable and modular construction of complex molecules. wuxiapptec.com This dual utility in both biological probing and synthetic chemistry underscores the profound significance of the pyridine-sulfonyl fluoride scaffold.
Research Landscape of Fluorinated Heterocyclic Sulfonyl Fluorides
The introduction of fluorine into heterocyclic compounds is a well-established strategy in drug discovery. researchgate.netmdpi.com Fluorination can profoundly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.net When this strategy is combined with the reactive potential of the sulfonyl fluoride group, it gives rise to the class of fluorinated heterocyclic sulfonyl fluorides, which are of high interest in medicinal chemistry.
The research landscape for these compounds is focused on their application as targeted covalent inhibitors (TCIs). researchgate.net By attaching a fluorinated heterocyclic scaffold to a sulfonyl fluoride warhead, researchers can design highly specific molecules that bind to a target protein and then form a stable covalent bond, leading to potent and often irreversible inhibition. wuxiapptec.comnih.gov This approach has been explored for various targets, including enzymes and protein-protein interactions, highlighting the broad potential of this compound class in developing new therapeutic agents and research tools. nih.govchemrxiv.org
Positioning of 4-Methylpyridine-3-sulfonyl Fluoride within Current Academic Investigations
While the broader classes of pyridine-sulfonyl fluorides and fluorinated heterocycles are subjects of extensive research, this compound itself is a more specialized structure within this family. Its specific substitution pattern—a methyl group at the 4-position and a sulfonyl fluoride at the 3-position of the pyridine ring—differentiates it from more commonly studied isomers.
Direct academic investigations focusing exclusively on this compound are not widely represented in publicly available literature. Its significance is therefore largely inferred from the properties of its constituent parts and related molecules. The synthesis of pyridine-3-sulfonyl fluorides, for instance, can present challenges, sometimes resulting in low yields, which may influence its accessibility for research. nih.gov
| Compound Name | Molecular Formula | Predicted XlogP | Monoisotopic Mass (Da) |
|---|---|---|---|
| This compound | C6H6FNO2S | - | 175.01033 |
| 3-Methylpyridine-4-sulfonyl fluoride | C6H6FNO2S | 1.0 | 175.01033 |
| 2-Methylpyridine-4-sulfonyl fluoride | C6H6FNO2S | 0.9 | 175.01033 |
Given the established utility of related sulfonyl fluorides, it is plausible that this compound could serve as a valuable building block or a probe in chemical biology, should synthetic accessibility be optimized. Its future position in academic research will depend on studies that elucidate its specific reactivity, synthetic routes, and potential applications as a covalent modifier of biological targets.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methylpyridine-3-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S/c1-5-2-3-8-4-6(5)11(7,9)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVMAZXFMUSURP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Methylpyridine 3 Sulfonyl Fluoride
Established Routes for Pyridine (B92270) Sulfonyl Fluorides
The synthesis of pyridine sulfonyl fluorides, including 4-Methylpyridine-3-sulfonyl fluoride (B91410), predominantly follows two well-established pathways: the halogen exchange of precursor sulfonyl chlorides and the direct conversion of sulfonamides. These methods offer distinct advantages in terms of starting material availability, reaction conditions, and functional group compatibility.
Halogen Exchange Strategies from Pyridine Sulfonyl Chlorides
A common and direct method for the synthesis of pyridine sulfonyl fluorides is the nucleophilic substitution of the chlorine atom in the corresponding pyridine sulfonyl chloride with a fluoride ion. This halogen exchange (Halex) reaction is an equilibrium process that can be driven to completion by carefully selecting the fluoride source, solvent, and reaction conditions. wikipedia.org
Potassium fluoride (KF) is a widely used reagent for the conversion of sulfonyl chlorides to sulfonyl fluorides. organic-chemistry.org The efficacy of this transformation is often enhanced by the use of spray-dried or anhydrous KF to minimize the presence of water, which can lead to hydrolysis of the sulfonyl chloride. researchgate.net
Potassium bifluoride (KHF₂) has emerged as a superior alternative in many cases. The bifluoride anion, [F-H-F]⁻, is considered a stronger nucleophile than the fluoride ion alone, often leading to higher yields and shorter reaction times. nih.govresearchgate.net This reagent is particularly effective in aqueous or biphasic systems, a method popularized by Sharpless and coworkers, which is profoundly effective for converting sulfonyl chlorides to their corresponding sulfonyl fluorides. nih.gov Full conversion can often be achieved within a few hours at room temperature. nih.gov
Table 1: Comparison of Fluoride Sources in Halogen Exchange Reactions
| Fluoride Source | Typical Conditions | Advantages |
| Potassium Fluoride (KF) | Anhydrous polar aprotic solvents (e.g., Acetonitrile (B52724), DMF) | Readily available, cost-effective |
| Potassium Bifluoride (KHF₂) | Biphasic systems (e.g., THF/water, CH₂Cl₂/water) or polar aprotic solvents | Higher nucleophilicity, often faster reactions and higher yields |
This table presents generalized conditions and advantages for the respective fluoride sources in the synthesis of sulfonyl fluorides.
The choice of solvent plays a critical role in the success of the halogen exchange reaction. Polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are commonly employed as they can solubilize the potassium fluoride to some extent and promote the SN2-type reaction mechanism. wikipedia.org Biphasic solvent systems, particularly a mixture of water and an organic solvent like acetone, have been shown to be simple, mild, and effective for the direct chloride/fluoride exchange, providing a broad range of sulfonyl fluorides in high yields. organic-chemistry.org
Phase-transfer catalysts, such as 18-crown-6 (B118740) ether, can significantly accelerate the reaction rate by complexing with the potassium ion, thereby increasing the nucleophilicity of the fluoride anion in the organic phase. nih.gov This allows the reaction to proceed efficiently even at room temperature with excellent outcomes. nih.gov
Table 2: Effect of Solvents and Additives on Halogen Exchange for Pyridine Sulfonyl Chlorides
| Solvent System | Additive | General Observations |
| Acetonitrile | 18-crown-6 ether | Enhanced reaction rate at room temperature |
| Water/Acetone | None | Mild conditions, high yields, broad substrate scope |
| Dimethylformamide (DMF) | None | Effective for dissolving KF, but may require higher temperatures |
This table summarizes the general effects of different solvent and additive combinations on the halogen exchange reaction for the synthesis of pyridine sulfonyl fluorides.
Synthesis from Pyridine Sulfonamides
An increasingly important route to sulfonyl fluorides involves the conversion of primary sulfonamides. This method is particularly valuable for late-stage functionalization of complex molecules due to its mild conditions and high chemoselectivity. nih.govresearchgate.net
A robust method for the conversion of primary sulfonamides to sulfonyl fluorides employs a pyrylium (B1242799) salt, such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (Pyry-BF₄), as an activating agent. nih.govresearchgate.net The pyrylium salt reacts with the primary sulfonamide to form a pyridinium (B92312) intermediate, which is a superb leaving group. researchgate.net In the presence of a chloride source, such as magnesium chloride (MgCl₂), this intermediate is converted in situ to the corresponding sulfonyl chloride. nih.govresearchgate.net
Subsequent addition of potassium fluoride (KF) to the reaction mixture facilitates a one-pot conversion to the final sulfonyl fluoride product. researchgate.netorgsyn.org The reaction is typically carried out in a solvent like acetonitrile at elevated temperatures (e.g., 60 °C). researchgate.net
A significant advantage of the pyrylium-mediated methodology is its excellent tolerance for a wide array of functional groups. nih.gov The high chemoselectivity of the pyrylium reagent towards the primary amino group of the sulfonamide allows for the transformation to be performed on complex and densely functionalized molecules without affecting other sensitive moieties. researchgate.netresearchgate.net This makes the method highly suitable for the late-stage synthesis of sulfonyl fluorides from advanced intermediates. nih.gov
Table 3: Examples of Tolerated Functional Groups in Pyrylium-Mediated Sulfonyl Fluoride Synthesis
| Functional Group | Observation |
| Esters | Tolerated |
| Amides | Tolerated |
| Ethers | Tolerated |
| Halogens (Cl, Br) | Tolerated |
| Nitro groups | Tolerated |
| Nitriles | Tolerated |
This table lists functional groups generally found to be compatible with the pyrylium tetrafluoroborate-mediated conversion of sulfonamides to sulfonyl fluorides, based on studies of various substrates.
Derivation from Pyridine Sulfonic Acids and Sulfonates
The conversion of pyridine sulfonic acids and their corresponding salts into sulfonyl fluorides is a direct and frequently employed strategy. This transformation can be achieved through various protocols, including one-pot procedures and the use of specific deoxyfluorination reagents.
One-Pot Two-Step Conversions
A facile, one-pot cascade process has been developed for the direct transformation of abundant and inexpensive sulfonates or sulfonic acids into highly valuable sulfonyl fluorides. nih.govrsc.org This approach is noted for its mild reaction conditions and the use of readily available reagents. nih.gov The process typically involves two steps within the same reaction vessel without the need for intermediate purification. nih.gov
For instance, a transition-metal-free, one-pot synthesis can be achieved using cyanuric chloride and a fluoride source like potassium bifluoride (KHF₂). semanticscholar.org In this method, a phase transfer catalyst such as tetramethylammonium (B1211777) chloride (TMAC) can be effectively used for the conversion of sulfonic acids to their corresponding sulfonyl fluorides. nih.gov The reaction using cyanuric chloride first converts the sulfonic acid to an intermediate sulfonyl chloride, which then undergoes a chlorine-fluorine exchange. nih.gov This one-pot, two-step protocol, while an improvement over two-pot procedures, can sometimes be limited to aryl sulfonic acids and may require extended reaction times. nih.gov
Reagents for Deoxyfluorination of Sulfonic Acids
The direct deoxyfluorination of sulfonic acids offers a more streamlined approach by using a single reagent that both activates the sulfonic acid and provides the fluoride source. nih.gov
Cyanuric Chloride: As mentioned, cyanuric chloride is used in one-pot, two-step procedures to first generate a sulfonyl chloride intermediate, which is then converted to the sulfonyl fluoride. semanticscholar.orgnih.gov This method provides a practical alternative to other multi-step syntheses. semanticscholar.org
Thionyl Fluoride (SOF₂): Thionyl fluoride has proven to be a highly effective reagent for the deoxyfluorination of both aliphatic and aromatic sulfonic acid salts, with conversions often reaching 90–99% yields within an hour. nih.govrsc.orgresearchgate.net The reaction mechanism is believed to involve a novel DMF-activated intermediate. nih.gov This method is particularly noteworthy for its rapid reaction times and high yields, even with electron-poor substrates. nih.gov However, the synthesis of certain heterocyclic sulfonyl fluorides, such as a pyridine sulfuryl fluoride, has been reported to result in low yields with this method. nih.gov
Xtalfluor-E: This bench-stable, solid deoxyfluorinating reagent offers a safer and easier-to-handle alternative to gaseous reagents like thionyl fluoride. nih.govrsc.orgresearchgate.net Xtalfluor-E can be used for the conversion of both aryl and alkyl sulfonic acids and their salts to sulfonyl fluorides in moderate to high yields (41–94%). researchgate.net The reaction conditions are generally milder compared to other methods. nih.gov While effective for a diverse array of aromatic sulfonic acids, the reaction can be more sensitive to electronic effects, with electron-rich systems sometimes affording nearly quantitative yields. nih.gov
| Reagent | Typical Conditions | Advantages | Limitations | Reference |
|---|---|---|---|---|
| Cyanuric Chloride / KHF₂ | One-pot, two-step; often with a phase transfer catalyst | Readily available reagents, transition-metal-free | Can require long reaction times, may be limited to aryl sulfonic acids | nih.govnih.gov |
| Thionyl Fluoride (SOF₂) | Often in DMF at elevated temperatures (e.g., 130 °C) | Rapid reaction (approx. 1 hour), high yields (90-99%), effective for various substrates | Gaseous reagent, can give low yields for some heterocyclic substrates | nih.govrsc.orgresearchgate.net |
| Xtalfluor-E | Milder conditions, often with a base | Bench-stable solid, safer handling, good yields (41-94%) | Can be sensitive to electronic effects, may require longer reaction times for electron-poor substrates | nih.govrsc.orgresearchgate.net |
Transition Metal-Catalyzed Approaches (e.g., Palladium-Catalyzed Cross-Coupling)
Palladium-catalyzed reactions represent a powerful and versatile strategy for the synthesis of aryl sulfonyl fluorides, including pyridine derivatives. These methods often allow for the construction of the C-SO₂F bond from readily available starting materials like aryl halides.
Coupling with Aryl Halides and Sulfur Dioxide Surrogates
A common palladium-catalyzed approach involves a one-pot reaction of aryl halides (bromides or iodides) with a sulfur dioxide surrogate, followed by fluorination. mdpi.comrsc.org A widely used SO₂ surrogate is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). mdpi.comrsc.org
The process begins with the palladium-catalyzed sulfonylation of the aryl halide with DABSO to form a sulfinate intermediate. rsc.org This intermediate is then treated in situ with an electrophilic fluorine source, such as Selectfluor or N-Fluorobenzenesulfonimide (NFSI), to yield the final aryl sulfonyl fluoride. rsc.orgorganic-chemistry.org This methodology is notable for its broad applicability to various electronically and sterically diverse aryl iodides and bromides, providing the products in good to excellent yields. rsc.orgacs.org The first general method for the sulfonylation of aryl bromides was developed using this sequence. rsc.org
| Aryl Halide | SO₂ Surrogate | Fluorinating Agent | Catalyst System (Example) | Key Features | Reference |
|---|---|---|---|---|---|
| Aryl Iodide | DABSO | Selectfluor | Pd(OAc)₂ / PAd₂Bu (CataCXium A) | One-pot, good to excellent yields, broad scope | acs.orgresearchgate.net |
| Aryl Bromide | DABSO | NFSI | PdCl₂(AmPhos)₂ | First general method for aryl bromides, tolerates various functional groups | rsc.org |
Suzuki-Miyaura Cross-Coupling with Sulfonyl Fluorides as Electrophiles
In a novel application of palladium catalysis, aryl sulfonyl fluorides, which are typically inert in cross-coupling reactions, can function as electrophiles in a desulfonative Suzuki-Miyaura cross-coupling. researchgate.netnih.gov This reaction enables the formation of C-C bonds by coupling the aryl sulfonyl fluoride with boronic acids or their esters. researchgate.netcdnsciencepub.com
This transformation is significant because it expands the reactivity of the sulfonyl fluoride group beyond its role as a "click" electrophile for forming S-Nu bonds to include C-C bond formation. researchgate.netresearchgate.net The reaction often proceeds under base-free conditions, and in some cases, even in the presence of strong acids. researchgate.netnih.gov Mechanistic studies suggest that the catalytic cycle involves the oxidative addition of the palladium catalyst to the C-S bond, followed by desulfonation. researchgate.netresearchgate.net This approach has been successfully applied to pyridine-2-sulfonyl fluoride (PyFluor), coupling it with various hetero(aryl) boronic acids using a Pd(dppf)Cl₂ catalyst to generate 2-arylpyridines. cdnsciencepub.comnih.gov
Electrochemical Synthesis Protocols for Sulfonyl Fluorides
Electrochemical methods offer a mild, environmentally benign, and often oxidant-free approach to synthesizing sulfonyl fluorides. acs.orgnih.gov These protocols leverage electrical current to drive the oxidative coupling of various sulfur-containing precursors with a fluoride source.
One prominent electrochemical strategy involves the oxidative coupling of thiols or disulfides with potassium fluoride (KF), an inexpensive and safe fluoride source. acs.orgnih.govsemanticscholar.org This method avoids the need for chemical oxidants or catalysts and demonstrates a broad substrate scope, including aryl, heteroaryl, alkyl, and benzyl (B1604629) thiols or disulfides, which are converted to their corresponding sulfonyl fluorides in synthetically useful yields. acs.orgnih.gov
Another electrochemical approach involves the synthesis of sulfonyl fluorides from sulfonyl hydrazides. In this process, the reaction is conducted under a constant current with a reagent like Et₃N·3HF serving as the fluoride source. rsc.org Tetrabutylammonium iodide (n-Bu₄NI) can act as both an electrolyte and a redox catalyst to generate the key sulfonyl radical species from the sulfonyl hydrazide precursor. rsc.org These electrochemical methods represent a green and valuable addition to the synthetic toolkit for preparing sulfonyl fluorides. acs.org
Conversion of Sulfones to Sulfonyl Fluorides
The conversion of sulfones to sulfonyl fluorides is a recognized transformation in organic synthesis, although less commonly employed than methods starting from sulfonyl chlorides or sulfonic acids. This pathway typically involves the activation of the sulfone moiety followed by the introduction of a fluoride ion. The stability of the sulfone group often necessitates harsh reaction conditions, which can limit the functional group tolerance of the method.
Oxidative Coupling of Thiols and Disulfides
A highly effective and environmentally benign approach for synthesizing sulfonyl fluorides involves the electrochemical oxidative coupling of thiols or disulfides. nih.govconsensus.app This method is notable for its use of potassium fluoride (KF) as an inexpensive and safe fluorine source, avoiding the need for stoichiometric chemical oxidants or catalysts. nih.govacs.org
| Starting Thiol | Reaction Conditions | Isolated Yield (%) | Reference |
|---|---|---|---|
| 2-Mercapto-4,6-dimethylpyrimidine | KF (5 equiv), Pyridine (1 equiv), CH₃CN/1 M HCl, Graphite/Steel electrodes, 20 mA | 74 | nih.govacs.org |
| Thiophenol | KF (5 equiv), Pyridine (1 equiv), CH₃CN/1 M HCl, Graphite/Steel electrodes, 20 mA | 99 | acs.org |
| 4-(Trifluoromethyl)thiophenol | KF (5 equiv), Pyridine (1 equiv), CH₃CN/1 M HCl, Graphite/Steel electrodes, 20 mA | 89 | acs.org |
Radical Fluorosulfonylation Strategies
Direct fluorosulfonylation using fluorosulfonyl radicals (•SO₂F) has emerged as a powerful and concise method for producing sulfonyl fluorides. rsc.org This approach circumvents some limitations of traditional electrophilic fluorosulfonylation and expands the range of accessible molecules. nih.gov Radical pathways have proven effective for the functionalization of unactivated alkenes and heterocycles. nih.govacs.org
The generation of the fluorosulfonyl radical is a key step in these strategies. rsc.org While gaseous precursors like sulfuryl chlorofluoride (FSO₂Cl) can be used, their difficult handling and instability have spurred the development of more convenient, bench-stable solid reagents. nih.govspringernature.com
A significant advancement is the creation of redox-active 1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) salts. springernature.comnih.gov These crystalline, air-stable solids serve as excellent precursors to the •SO₂F radical via a single electron transfer (SET) reduction process, often facilitated by photoredox catalysis. nih.govnih.gov The cationic nature of the imidazolium (B1220033) salt favors the homolytic cleavage of the N–S bond to release the radical. nih.gov This development has made radical fluorosulfonylation reactions more practical and accessible. nih.gov
Visible-light photoredox catalysis is a cornerstone of modern radical fluorosulfonylation. researchgate.netrsc.orgnih.gov This technology allows for the generation of radicals under exceptionally mild and oxidant-free conditions. acs.org The process typically involves a photocatalyst that, upon excitation by visible light (e.g., from blue LEDs), can engage in single electron transfer with a suitable precursor to generate the desired radical species. nih.govacs.org
This methodology has been successfully applied to the radical fluorosulfonylation of olefins using FABI salts as the radical source. nih.gov The approach exhibits broad functional group tolerance and enables transformations that are challenging with other methods, including the late-stage functionalization of complex natural products. acs.orgacs.org Mechanistic studies confirm that these reactions proceed via a photoredox pathway, highlighting the synergy between the photocatalyst and the redox-active radical precursor. acs.org
| Methodology | Key Reagent(s) | Role | Reference |
|---|---|---|---|
| Electrochemical Oxidative Coupling | Potassium Fluoride (KF) | Fluoride Source | nih.gov |
| Radical Fluorosulfonylation | FABI (1-fluorosulfonyl 2-aryl benzoimidazolium triflate) | •SO₂F Radical Precursor | springernature.comnih.gov |
| Sandmeyer-Type Fluorosulfonylation | Na₂S₂O₅ / Selectfluor | SO₂ Source / Fluorine Source | organic-chemistry.orgnih.gov |
| Deoxyfluorination of Sulfonic Acids | Thionyl Fluoride (SOF₂) or Xtalfluor-E® | Deoxyfluorinating Agent | nih.govrsc.org |
Potential Synthetic Pathways to 4-Methylpyridine-3-sulfonyl Fluoride
Based on the general methodologies, several potential synthetic routes to this compound can be proposed. The primary challenge lies in achieving the correct regiochemistry on the pyridine ring.
Regioselective Functionalization of Pyridine Rings
The direct C-H functionalization of pyridine rings is an area of intense research but remains challenging due to the inherent electron-deficient nature of the heterocycle. nih.govrsc.org Functionalizing the C-3 position (a meta-position relative to the nitrogen) is particularly difficult and often requires specialized directing groups or harsh conditions. nih.govresearchgate.net Therefore, more reliable synthetic strategies for this compound would likely start from a pre-functionalized 4-methylpyridine (B42270) derivative.
Proposed Routes:
From 3-Amino-4-methylpyridine: A highly plausible route involves a Sandmeyer-type reaction. nih.gov The starting material, 3-amino-4-methylpyridine, can undergo diazotization to form the corresponding diazonium salt. This intermediate can then be subjected to a fluorosulfonylation reaction. Copper-free Sandmeyer-type fluorosulfonylations have been developed using a sulfur dioxide source (like Na₂S₂O₅) and a fluorine source (like Selectfluor), which could be directly applicable. organic-chemistry.orgnih.govresearchgate.net This approach benefits from the ability to perform the diazotization and fluorosulfonylation in a one-pot procedure. organic-chemistry.orgresearchgate.net A similar process is used to synthesize pyridine-3-sulfonyl chloride from 3-aminopyridine (B143674), which could subsequently be converted to the fluoride. google.com
From 4-Methylpyridine-3-thiol (B7887106): If 4-methylpyridine-3-thiol were available, it would be an ideal precursor for the electrochemical oxidative coupling method described previously (Section 2.1.5.2). nih.gov This method has been shown to be effective for heteroaromatic thiols and would offer a direct and green route to the target sulfonyl fluoride. nih.gov
From 4-Methylpyridine-3-sulfonic Acid: Another viable pathway starts with 4-methylpyridine-3-sulfonic acid. Sulfonic acids can be converted directly to sulfonyl fluorides via deoxyfluorination. nih.gov Modern reagents like thionyl fluoride (SOF₂) or solid, bench-stable reagents such as Xtalfluor-E® can effect this transformation under relatively mild conditions, providing an excellent alternative to multi-step processes that proceed through a sulfonyl chloride intermediate. nih.govrsc.orgresearchgate.net
From 4-Methylpyridine-3-sulfonyl Chloride: The most conventional approach involves the simple halogen exchange of 4-methylpyridine-3-sulfonyl chloride. ccspublishing.org.cn This precursor, once synthesized, can be treated with a fluoride source like aqueous potassium fluoride to yield the final product. ccspublishing.org.cnmdpi.com The synthesis of the sulfonyl chloride itself would be the key step, potentially achievable through methods analogous to those used for pyridine-3-sulfonyl chloride. google.com
Introduction of the Sulfonyl Fluoride Moiety at the 3-Position
The most common synthetic strategies for analogous compounds involve the construction of the sulfonyl fluoride group on the pre-formed 4-methylpyridine ring system. This approach leverages commercially available or readily synthesized 4-methylpyridine derivatives, such as 4-methyl-3-aminopyridine or 4-methylpyridine-3-sulfonic acid.
From 4-Methyl-3-aminopyridine:
A well-established route for introducing a sulfonyl halide group onto an aromatic ring is through the diazotization of an amino group, followed by a Sandmeyer-type reaction. This process would begin with 4-methyl-3-aminopyridine.
Diazotization: 4-methyl-3-aminopyridine is treated with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid (e.g., hydrochloric acid or tetrafluoroboric acid) at low temperatures (typically 0-5 °C) to form the corresponding diazonium salt.
Sulfonylation: The diazonium salt is then introduced into a solution saturated with sulfur dioxide and containing a copper(I) or copper(II) catalyst. This step forms the intermediate 4-methylpyridine-3-sulfonyl chloride. A similar synthesis has been successfully used to produce pyridine-3-sulfonyl chloride from 3-aminopyridine in high yield. google.comchemicalbook.com
Halogen Exchange: The resulting sulfonyl chloride is subsequently converted to the more stable sulfonyl fluoride. This is typically achieved through a nucleophilic substitution reaction using a fluoride source like potassium fluoride (KF) or potassium bifluoride (KHF₂). rhhz.net This chloride-to-fluoride exchange is a common final step in the synthesis of many sulfonyl fluorides. rhhz.netmdpi.com
From 4-Methylpyridine-3-sulfonic Acid:
An alternative pathway begins with 4-methylpyridine-3-sulfonic acid. This method avoids the handling of potentially unstable diazonium intermediates.
Conversion to Sulfonyl Chloride: The sulfonic acid can be converted to 4-methylpyridine-3-sulfonyl chloride by reacting it with a chlorinating agent such as phosphorus pentachloride (PCl₅) in phosphorus oxychloride (POCl₃). chemicalbook.comrasayanjournal.co.in
Halogen Exchange: As with the previous method, the sulfonyl chloride is then treated with a fluorinating agent (e.g., KHF₂) to yield the final this compound. mdpi.com
More direct, one-pot methods for converting sulfonic acids to sulfonyl fluorides have also been developed, using reagents like thionyl fluoride or deoxyfluorination agents (e.g., Xtalfluor-E®), which could potentially streamline this synthesis. nih.gov
| Starting Material | Key Intermediate | Key Transformation Steps | Typical Reagents |
|---|---|---|---|
| 4-Methyl-3-aminopyridine | 4-Methylpyridine-3-sulfonyl chloride | 1. Diazotization 2. Sulfochlorination 3. Halogen Exchange | 1. NaNO₂, HCl
2. SO₂, CuCl₂
3. KHF₂ or KF |
| 4-Methylpyridine-3-sulfonic acid | 4-Methylpyridine-3-sulfonyl chloride | 1. Chlorination 2. Halogen Exchange | 1. PCl₅, POCl₃
2. KHF₂ or KF |
Strategies for Methyl Group Introduction at the 4-Position
Introducing a methyl group at the C4 position of a pre-existing pyridine-3-sulfonyl fluoride ring is a synthetically challenging endeavor. The sulfonyl fluoride group is strongly electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution and directs nucleophilic attacks primarily to the C2 and C6 positions. Direct C-H methylation at the C4 position is therefore not a standard or straightforward approach.
A more feasible, albeit indirect, strategy involves a multi-step sequence starting from a pyridine-3-sulfonyl fluoride derivative that is already functionalized at the 4-position with a group amenable to conversion into a methyl group.
Via Cross-Coupling Reactions:
A prominent strategy would involve the use of a 4-halopyridine-3-sulfonyl fluoride (e.g., 4-chloro- or 4-bromopyridine-3-sulfonyl fluoride) as a key intermediate. This halo-derivative could then undergo a transition-metal-catalyzed cross-coupling reaction to introduce the methyl group.
Starting Material Synthesis: The synthesis would first require the preparation of a 4-halopyridine-3-sulfonyl fluoride.
Cross-Coupling: This intermediate could then be subjected to various cross-coupling protocols. For example, a Suzuki coupling with methylboronic acid, a Stille coupling with trimethylstannane, or a Negishi coupling with a methylzinc reagent, catalyzed by a palladium or nickel complex, could be employed to form the C-C bond at the 4-position.
While modern catalytic methods have been developed for the direct methylation of certain pyridines, these often rely on temporary dearomatization and are typically effective at the C3/C5 positions of 4-substituted pyridines, rather than the C4 position itself. rsc.orgrsc.org Therefore, a build-up approach from a pre-functionalized substrate remains the most plausible synthetic route for this specific strategic disconnection.
| Starting Substrate Type | Reaction Type | Potential Methyl Source | Catalyst System (Example) |
|---|---|---|---|
| 4-Halopyridine-3-sulfonyl fluoride | Suzuki Coupling | Methylboronic acid or ester | Palladium catalyst (e.g., Pd(PPh₃)₄) + Base |
| 4-Halopyridine-3-sulfonyl fluoride | Stille Coupling | Methyltrialkylstannane | Palladium catalyst (e.g., PdCl₂(PPh₃)₂) |
| 4-Halopyridine-3-sulfonyl fluoride | Negishi Coupling | Methylzinc halide | Palladium or Nickel catalyst |
Reactivity and Mechanistic Investigations of 4 Methylpyridine 3 Sulfonyl Fluoride
Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry of Pyridine (B92270) Sulfonyl Fluorides
Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, introduced as a next-generation click reaction, revolves around the unique reactivity of the sulfonyl fluoride (-SO2F) group. sigmaaldrich.comrhhz.net This functional group exhibits a remarkable balance of stability and reactivity. sigmaaldrich.comrhhz.net Sulfonyl fluorides are notably stable to hydrolysis, thermolysis, and many redox conditions, making them robust handles in complex molecular synthesis. digitellinc.combldpharm.com However, under specific catalytic conditions, the S-F bond can be activated for nucleophilic substitution, allowing for the efficient formation of sulfonamides and sulfonate esters. nih.govnih.gov This "click" reactivity has found broad applications in drug discovery, materials science, and chemical biology. nih.govacs.org
The SuFEx process is characterized by the exchange of the fluoride atom on a sulfur(VI) center with a nucleophile. nih.gov The high oxidation state of the sulfur atom renders it highly electrophilic and susceptible to nucleophilic attack. nih.gov The stability of the S-F bond is attributed to the high bond dissociation energy and the strong electronegativity of fluorine. bldpharm.com Activation of this bond, a key step in SuFEx reactions, can be achieved through various means, including the use of catalysts that facilitate the departure of the fluoride ion. nih.gov
Nucleophilic Addition to the Sulfur Atom
The central event in a SuFEx reaction is the nucleophilic addition to the electron-deficient sulfur atom of the sulfonyl fluoride. Computational studies, often employing density functional theory (DFT), have been instrumental in elucidating the mechanism of this process. wur.nlnih.govacs.org These studies suggest that the reaction typically proceeds through a transition state where the nucleophile attacks the sulfur atom, leading to a distorted trigonal bipyramidal geometry. acs.orgnih.govresearchgate.net
The stability of the leaving fluoride ion is a crucial factor in the reaction's feasibility. bldpharm.com In aqueous environments, the fluoride ion is stabilized through hydrogen bonding. sigmaaldrich.combldpharm.com The formation of species like the bifluoride ion ([F-H-F]⁻) can also play a stabilizing role. bldpharm.com Theoretical models have shown that the charge transfer interactions between the nucleophile and the sulfonyl group significantly stabilize the transition state. researchgate.net
Reactivity with Amine Nucleophiles and Sulfonamide Formation
The reaction of sulfonyl fluorides with amines to form sulfonamides is a cornerstone of SuFEx chemistry. digitellinc.com This transformation is of significant interest due to the prevalence of the sulfonamide functional group in pharmaceuticals and agrochemicals. digitellinc.comnih.gov While sulfonyl fluorides are generally less reactive than sulfonyl chlorides, their enhanced stability offers advantages in multi-step syntheses.
The reaction of 4-methylpyridine-3-sulfonyl fluoride with amines typically requires activation to overcome the inherent stability of the S-F bond. claremont.eduacs.org Various methods have been developed to facilitate this reaction, including the use of strong bases, Lewis acids, and organocatalysts. nih.govclaremont.eduacs.orgchemrxiv.org For instance, calcium triflimide [Ca(NTf2)2] has been shown to act as a Lewis acid, activating the sulfonyl fluoride towards nucleophilic attack by a wide range of aromatic and aliphatic amines. nih.govclaremont.eduacs.org
Computational studies on the reaction of methanesulfonyl fluoride with methylamine (B109427) indicate that the reaction proceeds via a single, non-synchronous transition state. nih.govacs.org The presence of a base is crucial for lowering the activation energy by increasing the nucleophilicity of the amine. nih.govacs.org The reaction can be effectively catalyzed by various organic bases, and the choice of catalyst can influence the reaction's efficiency and substrate scope. nih.gov
Table 1: Examples of Catalytic Systems for Sulfonamide Formation from Sulfonyl Fluorides
| Catalyst/Activator | Amine Nucleophile | Key Features |
| Calcium triflimide [Ca(NTf2)2] | Aromatic and aliphatic amines | Lewis acid activation, mild conditions. nih.govclaremont.eduacs.org |
| 1-Hydroxybenzotriazole (B26582) (HOBt) and silicon additives | Sterically hindered amines | Broad-spectrum, low catalyst loading. chemrxiv.org |
| N-Heterocyclic Carbenes (NHCs) | Primary and secondary amines | Organocatalytic, relay catalysis with HOBt. chemrxiv.orgacs.orgchemrxiv.org |
| Organic bases (e.g., DBU, TBD) | Various amines | Efficient for SuFEx of SO2F2 with amines. rsc.orgresearchgate.net |
This table is for illustrative purposes and does not represent an exhaustive list.
Reactivity with Oxygen Nucleophiles (e.g., Alcohols, Phenols)
Sulfonyl fluorides also react with oxygen-based nucleophiles like alcohols and phenols to yield sulfonate esters. This reaction is another important application of SuFEx chemistry for creating stable S-O linkages. nih.gov Similar to the reaction with amines, the reaction with alcohols and phenols often requires catalytic activation.
Organocatalysts, such as N-heterocyclic carbenes (NHCs), have been successfully employed to catalyze the reaction between sulfonyl fluorides and a range of phenols and alcohols. chemrxiv.orgacs.org Mechanistic studies suggest that NHCs may act as carbon-centered Brønsted bases, activating the alcohol or phenol (B47542) through hydrogen bonding. chemrxiv.orgacs.org The use of silyl-protected phenols is also a common strategy, where the reaction is driven by the formation of a stable silicon-fluoride bond. nih.gov
The relative reactivity of different SuFExable hubs with oxygen nucleophiles can be influenced by the electronic properties of the sulfonyl fluoride and the choice of catalyst. nih.gov For instance, more electron-deficient sulfonyl fluorides tend to be more reactive. claremont.edu
Reactivity with Sulfur Nucleophiles (e.g., Thiols)
While the reactions of sulfonyl fluorides with amine and oxygen nucleophiles are well-documented, their reactivity with sulfur nucleophiles like thiols is also an area of interest in SuFEx chemistry. nih.gov Ethenesulfonyl fluoride (ESF) is a notable example of a sulfonyl fluoride that acts as a Michael acceptor for various nucleophiles, including thiols. sigmaaldrich.com This allows for the incorporation of the sulfonyl fluoride group into molecules for further functionalization. sigmaaldrich.com
The reaction with thiols leads to the formation of thiosulfonates. The reactivity is influenced by the nature of the sulfonyl fluoride and the reaction conditions. The unique stability and reactivity profile of sulfonyl fluorides make them valuable reagents for creating diverse sulfur-containing compounds. sigmaaldrich.com
Catalytic Aspects of SuFEx Reactions
Catalysis is a fundamental aspect of SuFEx chemistry, enabling the controlled activation of the otherwise stable S-F bond. nih.gov A variety of catalytic systems have been developed, including Lewis acids, organic bases, and organocatalysts. nih.govthieme-connect.com
Lewis acids, such as calcium triflimide, activate the sulfonyl fluoride by coordinating to the sulfonyl oxygens or the fluorine atom, thereby increasing the electrophilicity of the sulfur atom. nih.govclaremont.eduacs.org
Organic bases, including tertiary amines like triethylamine, amidines like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), and phosphazenes, can catalyze SuFEx reactions by deprotonating the nucleophile or by directly interacting with the sulfonyl fluoride. nih.govnih.gov The choice of base and its strength can be tailored to the specific reactivity of the sulfonyl fluoride and the nucleophile. nih.gov
N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts for SuFEx reactions, promoting the formation of both sulfonate esters and sulfonamides under mild, silicon-free conditions. chemrxiv.orgacs.org The catalytic cycle is proposed to involve the activation of the nucleophile through hydrogen bonding. chemrxiv.org Bifluoride salts have also been identified as effective catalysts for these transformations. nih.gov
Reactivity of the Pyridine Ring System in this compound
The pyridine ring in this compound possesses its own characteristic reactivity, which can be influenced by the presence of the electron-withdrawing sulfonyl fluoride group and the electron-donating methyl group. The sulfonyl fluoride group at the 3-position deactivates the ring towards electrophilic substitution, making such reactions more challenging compared to unsubstituted pyridine. Conversely, it can activate the ring towards nucleophilic aromatic substitution, particularly at positions ortho and para to the sulfonyl fluoride group.
Influence of Sulfonyl Fluoride and Methyl Substituents on Electronic Properties
The electronic character of the pyridine ring in this compound is significantly influenced by the interplay between the electron-donating methyl group and the strongly electron-withdrawing sulfonyl fluoride group. The pyridine ring itself is inherently electron-deficient due to the electronegativity of the nitrogen atom.
The sulfonyl fluoride (-SO₂F) group at the C-3 position acts as a powerful electron-withdrawing group through both inductive and resonance effects. This substantially decreases the electron density of the aromatic ring, making it more electrophilic. ucla.edu In contrast, the methyl (-CH₃) group at the C-4 position is an electron-donating group, primarily through an inductive effect, which pushes electron density into the ring.
| Substituent | Position | Electronic Effect | Impact on Pyridine Ring |
|---|---|---|---|
| Sulfonyl Fluoride (-SO₂F) | C-3 | Strongly Electron-Withdrawing | Decreases overall electron density; enhances electrophilicity of the ring |
| Methyl (-CH₃) | C-4 | Electron-Donating | Increases electron density, particularly at ortho and para positions |
Potential for Electrophilic and Nucleophilic Aromatic Substitutions
The substituted pyridine ring's electronic nature dictates its reactivity towards aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS): Aromatic systems require sufficient electron density to react with electrophiles. masterorganicchemistry.com The pyridine ring is already less reactive than benzene (B151609) in EAS due to its electron-deficient character. The presence of the potent electron-withdrawing sulfonyl fluoride group further deactivates the ring, making electrophilic substitution highly unfavorable under standard conditions. Reactions like nitration or halogenation would require harsh conditions and are generally not a primary mode of reactivity for this class of compounds. masterorganicchemistry.com
Nucleophilic Aromatic Substitution (SNAr): Conversely, the reduced electron density makes the this compound ring an excellent candidate for nucleophilic aromatic substitution. masterorganicchemistry.comlibretexts.org SNAr reactions are favored by electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org The sulfonyl fluoride group strongly activates the ring for such attacks. A good leaving group is also required. While the sulfonyl fluoride itself is generally stable, a different leaving group (like a halide) at a position activated by the -SO₂F group (ortho or para) would be readily displaced by a nucleophile. For instance, a halogen at the C-2 or C-6 position would be highly susceptible to substitution. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine, highlighting the utility of fluoride as a leaving group in activated systems. acs.org
Cross-Coupling Reactivity at Pyridine C-H and C-X Bonds
While traditionally considered inert, the C-S bond in sulfonyl fluorides has been shown to participate in transition-metal-catalyzed cross-coupling reactions. scholaris.ca This opens up avenues for carbon-carbon bond formation.
Research has demonstrated that pyridine-2-sulfonyl fluoride can undergo Suzuki-Miyaura cross-coupling with various boronic acids and esters using a palladium catalyst. scholaris.canih.gov This desulfonative cross-coupling proceeds via the activation and cleavage of the C-S bond. scholaris.caresearchgate.net This reactivity suggests that this compound could potentially act as an electrophile in similar palladium-catalyzed reactions, allowing for the substitution of the sulfonyl fluoride group with an aryl, heteroaryl, or alkyl group from a suitable organoboron reagent.
Furthermore, the pyridine nucleus can be functionalized through other cross-coupling reactions. For example, Sonogashira cross-coupling is a viable method for functionalizing brominated pyridine rings, allowing the introduction of alkynyl groups. soton.ac.uk If this compound were to possess an additional halide substituent (C-X, where X = Br, I), it could undergo selective cross-coupling at that position. Direct C-H activation is another advanced strategy for functionalizing heteroarenes, though it often requires specific directing groups and catalysts to control regioselectivity. acs.org
Radical Reactions Involving the Sulfonyl Fluoride Group
Recent advancements have unlocked the potential of sulfonyl fluorides to participate in radical chemistry, moving beyond their classical role as electrophiles. nih.govnih.gov This has been particularly challenging due to the high bond dissociation energy of the S(VI)-F bond. dntb.gov.ua
Generation of Sulfur(VI) Radicals
The inherent stability of the S-F bond makes the generation of sulfonyl radicals (RSO₂•) from sulfonyl fluorides difficult. nih.gov However, a novel platform utilizing cooperative organosuperbase activation and photoredox catalysis has proven effective. dntb.gov.uaresearchgate.net
The proposed mechanism involves the nucleophilic activation of the sulfonyl fluoride by a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov This forms a highly active intermediate by displacing the fluoride anion. Under blue LED irradiation, a photocatalyst, such as [Ru(bpy)₃]Cl₂, becomes excited and reduces the activated intermediate. This single-electron transfer step is followed by fragmentation, which releases the desired sulfur(VI) radical (sulfonyl radical). nih.gov
| Step | Description | Reagents/Conditions |
| 1. Activation | Nucleophilic attack by an organosuperbase on the sulfur atom of the sulfonyl fluoride. | DBU |
| 2. Reduction | Single-electron transfer from an excited photocatalyst to the activated sulfonyl fluoride intermediate. | [Ru(bpy)₃]Cl₂, Blue LED light |
| 3. Fragmentation | The resulting radical anion fragments to release the sulfonyl radical and the neutral organosuperbase. | - |
Alkene Ligation and Functionalization
Once generated, the sulfonyl radical is a versatile intermediate for functionalizing unsaturated systems like alkenes. nih.govnih.gov This process, termed alkene ligation, involves the addition of the sulfonyl radical across the double bond of an alkene. nih.gov
This addition generates a carbon-centered radical, which can then be oxidized to a carbocation by the photocatalyst. nih.gov Subsequent deprotonation, often facilitated by the base present in the reaction mixture, yields a vinyl sulfone product. nih.gov This method has been applied to a wide range of heteroaryl sulfonyl fluorides, including those derived from pyridine, and various alkenes, providing vinyl sulfones with high selectivity for the E-isomer. nih.govresearchgate.net This radical-mediated pathway significantly expands the synthetic utility of sulfonyl fluorides, enabling the construction of complex molecules and functional materials. dntb.gov.ua
Mechanistic Elucidation of Key Transformations of Pyridine Sulfonyl Fluorides
Understanding the mechanisms of reactions involving pyridine sulfonyl fluorides is crucial for optimizing conditions and expanding their applications.
In deoxyfluorination reactions, where reagents like PyFluor (2-pyridinesulfonyl fluoride) are used to convert alcohols to alkyl fluorides, the proposed mechanism involves a base-assisted addition of the alcohol to the sulfonyl fluoride. ucla.eduacs.org This forms a sulfonate ester intermediate. The protonated base then acts as a fluoride source or activates the intermediate, facilitating the nucleophilic displacement of the sulfonate group by fluoride to yield the final product. ucla.eduacs.org
For the desulfonative Suzuki-Miyaura cross-coupling, mechanistic studies and DFT calculations suggest that the catalytic cycle begins with the oxidative addition of the palladium(0) catalyst into the C-S bond of the sulfonyl fluoride. researchgate.net This is followed by a desulfonation step, which releases sulfur dioxide and forms a Pd-F intermediate. This intermediate then undergoes transmetalation with the boronic acid, and subsequent reductive elimination yields the C-C coupled product and regenerates the Pd(0) catalyst. researchgate.net
In the context of radical generation, the mechanism hinges on the initial activation by a superbase, which lowers the reduction potential of the sulfonyl fluoride, making it accessible to the excited-state photocatalyst. nih.gov The subsequent radical addition to an alkene and oxidation/deprotonation sequence is a well-established pathway in photoredox catalysis. nih.gov These distinct mechanistic pathways highlight the versatile reactivity of the sulfonyl fluoride group, which can be toggled between electrophilic, cross-coupling, and radical modes depending on the reaction conditions.
Transition State Analysis in N–S Bond Formation
The reaction of this compound with nitrogen nucleophiles, such as primary or secondary amines, is fundamental to its application in forming sulfonamides. Computational studies on analogous sulfonyl fluorides, like methanesulfonyl fluoride, suggest that this transformation likely proceeds through a bimolecular nucleophilic substitution (SN2-type) mechanism. nih.gov
In this proposed mechanism, the nitrogen atom of the amine directly attacks the electrophilic sulfur atom. This concerted process involves the simultaneous formation of the new nitrogen-sulfur (N–S) bond and the cleavage of the sulfur-fluorine (S–F) bond, passing through a single transition state.
A detailed analysis of the transition state for the reaction of a generic sulfonyl fluoride with an amine reveals several key characteristics. The geometry around the sulfur atom changes from tetrahedral in the ground state to a more trigonal bipyramidal arrangement in the transition state. The incoming nucleophile (the amine) and the leaving group (the fluoride) occupy the apical positions of this transient structure.
Computational models indicate that the N–S bond formation is typically slightly more advanced than the S–F bond cleavage in the transition state. This asynchronicity suggests an "early" transition state with respect to bond breaking. The presence of a base is often crucial, as it can deprotonate the amine nucleophile, increasing its nucleophilicity and significantly lowering the activation energy barrier for the reaction. nih.govacs.org
| Property | Description |
|---|---|
| Geometry at Sulfur | Distorted trigonal bipyramidal |
| Apical Positions | Occupied by the incoming nitrogen nucleophile and the outgoing fluoride leaving group |
| Bond Formation (N–S) | Partially formed |
| Bond Cleavage (S–F) | Partially broken |
| Mechanism Type | Concerted, SN2-like |
Role of Solvation and Hydrogen Bonding in Reactivity
The solvent environment plays a critical role in modulating the reactivity of this compound. The polarity of the solvent and its ability to form hydrogen bonds can significantly influence the reaction rates and, in some cases, the reaction mechanism itself.
Polar protic solvents, such as water and alcohols, can solvate both the reactants and the transition state. For an SN2-type reaction, solvation of the charged nucleophile can decrease its reactivity by creating a solvent shell that must be stripped away for the reaction to occur. spcmc.ac.in However, these solvents can also stabilize the developing negative charge on the fluoride leaving group in the transition state, which would lower the activation energy. spcmc.ac.inlibretexts.org
Hydrogen bonding is a particularly important aspect of solvation that can enhance the reactivity of sulfonyl fluorides. researchgate.net Hydrogen bond donors in the reaction medium can interact with the fluorine atom of the sulfonyl fluoride. This interaction polarizes the S–F bond, making the sulfur atom more electrophilic and the fluoride a better leaving group. researchgate.net Water, in particular, has been shown to act as a co-solvent that can activate C-F bonds for nucleophilic substitution through hydrogen bonding, a principle that can be extended to the S-F bond. researchgate.net The stabilization of the departing fluoride ion via strong hydrogen bonds in the transition state is a key factor in accelerating the reaction. researchgate.net
In contrast, polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN), can also dissolve ionic nucleophiles but are less effective at solvating anions through hydrogen bonding. This can lead to a more "naked" and therefore more reactive nucleophile, potentially increasing the reaction rate compared to protic solvents, especially if the stabilization of the leaving group is less critical. stackexchange.com
| Solvent Type | Effect on Nucleophile | Effect on S-F Bond/Leaving Group | Overall Expected Effect on Reaction Rate |
|---|---|---|---|
| Polar Protic (e.g., Water, Ethanol) | Decreased reactivity due to solvation | Increased leaving group ability via hydrogen bonding to F | Variable, depends on the balance of effects |
| Polar Aprotic (e.g., DMF, MeCN) | Increased reactivity ("naked" nucleophile) | Less stabilization of the leaving group | Often accelerated compared to protic solvents |
| Aprotic Nonpolar (e.g., Toluene, Hexane) | Poor solubility of many nucleophiles | Minimal stabilization of the transition state | Generally slow reaction rates |
Applications in Organic Synthesis
Building Block for the Synthesis of Complex Organic Molecules
4-Methylpyridine-3-sulfonyl fluoride (B91410) serves as a valuable scaffold in the assembly of intricate molecular architectures. Its structure incorporates a 4-methylpyridine (B42270) core, a common motif in pharmaceuticals and agrochemicals, and a reactive sulfonyl fluoride handle. This combination allows for the strategic introduction of the 4-methylpyridine-3-sulfonyl moiety into larger molecules, or for the further functionalization of the pyridine (B92270) ring and the sulfonyl group.
The presence of the electron-withdrawing sulfonyl fluoride group activates the pyridine ring towards certain transformations, while the methyl group can also be a site for further chemical modification. This dual reactivity allows for a modular approach to the synthesis of complex derivatives. While extensive dedicated studies on the use of 4-Methylpyridine-3-sulfonyl fluoride as a building block for a wide range of specific complex natural products or drug molecules are not broadly reported in publicly available literature, its potential is inferred from the well-established chemistry of both pyridines and sulfonyl fluorides in synthetic chemistry.
Formation of Carbon-Carbon Bonds
The development of efficient methods for the construction of carbon-carbon bonds is a cornerstone of organic synthesis. This compound presents opportunities for engagement in cross-coupling reactions, a powerful class of reactions for C-C bond formation.
The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology that forges a carbon-carbon single bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. More recently, the scope of coupling partners has been expanded to include organosulfur compounds.
Table 1: Hypothetical Suzuki-Miyaura Cross-Coupling Reaction of this compound
| Entry | Boronic Acid/Ester | Product | Potential Catalyst System |
| 1 | Phenylboronic acid | 3-Phenyl-4-methylpyridine | Pd(PPh₃)₄, Na₂CO₃ |
| 2 | Thiophene-2-boronic acid | 4-Methyl-3-(thiophen-2-yl)pyridine | PdCl₂(dppf), K₃PO₄ |
| 3 | Vinylboronic acid pinacol (B44631) ester | 4-Methyl-3-vinylpyridine | Pd(OAc)₂, SPhos, CsF |
Note: This table is illustrative and based on the known reactivity of other aryl and heteroaryl sulfonyl fluorides. Specific experimental validation for this compound is required.
The direct functionalization of alkenes and alkynes represents a highly atom-economical approach to increasing molecular complexity. While direct, specific examples of this compound in alkene and alkyne functionalization are not prominent in the literature, the broader field of sulfonyl fluoride chemistry offers insights into potential reactivity. For instance, radical additions of sulfonyl halides to unsaturated systems are well-known. It is conceivable that under radical conditions, the 4-methylpyridine-3-sulfonyl radical could be generated and subsequently add across a double or triple bond, leading to the formation of new carbon-sulfur and carbon-carbon bonds. Such a transformation would introduce the 4-methylpyridine-3-sulfonyl group into an aliphatic chain, providing a route to novel substituted pyridines.
Formation of Carbon-Heteroatom Bonds
The sulfonyl fluoride group of this compound is an excellent electrophilic handle for the formation of bonds between carbon and various heteroatoms, most notably nitrogen and oxygen. This reactivity is the basis for the synthesis of important functional groups such as sulfonamides and sulfonate esters.
The reaction of sulfonyl fluorides with primary or secondary amines is a robust and widely used method for the synthesis of sulfonamides. The sulfonamide functional group is a key component in a vast number of pharmaceuticals, including antibacterial agents, diuretics, and anticonvulsants.
This compound is expected to react readily with a wide range of amines in the presence of a base to afford the corresponding 4-methylpyridine-3-sulfonamides. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl fluoride, with concomitant displacement of the fluoride ion.
Table 2: Representative Synthesis of Sulfonamides from this compound
| Entry | Amine | Product | Base |
| 1 | Aniline | N-Phenyl-4-methylpyridine-3-sulfonamide | Triethylamine |
| 2 | Piperidine | 1-((4-Methylpyridin-3-yl)sulfonyl)piperidine | Pyridine |
| 3 | Benzylamine | N-Benzyl-4-methylpyridine-3-sulfonamide | Diisopropylethylamine |
Note: The conditions presented are typical for sulfonamide synthesis from sulfonyl fluorides and serve as a general guide.
The resulting 4-methylpyridine-containing sulfonamides are of interest in medicinal chemistry due to the combination of two biologically relevant pharmacophores.
In a similar fashion to sulfonamide formation, this compound can react with alcohols or phenols to produce sulfonate esters. This reaction typically requires a base to deprotonate the alcohol, generating a more nucleophilic alkoxide or phenoxide. Sulfonate esters are valuable intermediates in organic synthesis, often serving as excellent leaving groups in nucleophilic substitution reactions. They also appear in some biologically active molecules.
The synthesis of sulfonate esters from this compound provides a straightforward method to introduce the 4-methylpyridine-3-sulfonyl group onto an oxygen-containing molecule.
Table 3: Illustrative Synthesis of Sulfonate Esters from this compound
| Entry | Alcohol/Phenol (B47542) | Product | Base |
| 1 | Methanol | Methyl 4-methylpyridine-3-sulfonate | Sodium hydride |
| 2 | Phenol | Phenyl 4-methylpyridine-3-sulfonate | Potassium carbonate |
| 3 | Isopropanol | Isopropyl 4-methylpyridine-3-sulfonate | Sodium hydroxide (B78521) |
Note: The choice of base and reaction conditions can be critical to the success of the sulfonate ester formation and may need to be optimized for specific substrates.
This compound is a promising reagent with significant potential in organic synthesis. Its utility as a building block for complex molecules is underscored by its capacity to participate in key bond-forming reactions. While specific, detailed research on this particular compound is emerging, the established reactivity of the pyridine and sulfonyl fluoride moieties provides a strong foundation for its application in the construction of novel carbon-carbon and carbon-heteroatom bonds. Further exploration of the reaction scope and conditions for this compound is warranted and will undoubtedly expand its role in the synthesis of valuable and complex organic compounds.
Carbon-Fluorine Bond Formation via Deoxyfluorination
Deoxyfluorination, the conversion of a hydroxyl group to a fluorine atom, is a fundamental transformation in organofluorine chemistry. Reagents based on pyridinesulfonyl fluorides have been developed as effective and selective reagents for this purpose.
While specific studies detailing the use of this compound are not extensively documented, its reactivity can be inferred from structurally similar reagents like 2-pyridinesulfonyl fluoride (PyFluor). PyFluor is a cost-effective and thermally stable deoxyfluorination reagent that demonstrates high selectivity for substitution over elimination, a common side reaction with other fluorinating agents like DAST (diethylaminosulfur trifluoride). This selectivity simplifies the purification of the desired fluorinated products.
The general mechanism for the deoxyfluorination of alcohols with a pyridinesulfonyl fluoride involves the initial activation of the alcohol to form a sulfonate ester intermediate. Subsequent nucleophilic attack by a fluoride ion, either from an external source or from the reagent itself, results in the displacement of the sulfonate and the formation of the carbon-fluorine bond. PyFluor and its analogues have been successfully employed in the deoxyfluorination of a wide range of primary and secondary alcohols, including those found in complex molecules like carbohydrates, steroids, and amino acids. The reactions typically proceed under mild conditions and tolerate a variety of functional groups.
The table below summarizes the advantages of using PyFluor analogues for the deoxyfluorination of alcohols.
| Feature | Description |
| Selectivity | High selectivity for fluorination over elimination, leading to cleaner reactions and easier purification. |
| Stability | Thermally stable and less prone to hazardous decomposition compared to reagents like DAST. |
| Functional Group Tolerance | Compatible with a wide range of functional groups, making it suitable for complex molecule synthesis. |
| Cost-Effectiveness | Can be synthesized from relatively inexpensive starting materials. |
The conversion of carboxylic acids to acyl fluorides is another important transformation, as acyl fluorides are valuable intermediates in the synthesis of amides, esters, and ketones. They exhibit a useful balance of stability and reactivity, being more stable than acyl chlorides and bromides, yet sufficiently reactive for various nucleophilic acyl substitution reactions.
Reagents like pentafluoropyridine (B1199360) (PFP) have been shown to be effective for the deoxyfluorination of carboxylic acids to their corresponding acyl fluorides under mild conditions. This transformation can also be integrated into one-pot procedures for the synthesis of amides. While direct examples using this compound are scarce in the literature, the underlying principle of activating the carboxylic acid followed by nucleophilic fluoride attack is applicable. The reaction likely proceeds through a pyridinium (B92312) intermediate, which is then displaced by a fluoride ion. The resulting acyl fluorides can be isolated or used in situ for subsequent reactions.
The general utility of this transformation is highlighted by its application to a broad range of carboxylic acids, including aromatic, aliphatic, and heterocyclic variants.
Carbon-Sulfur Bond Formation
The sulfonyl fluoride moiety in this compound is a key functional group for the formation of carbon-sulfur bonds. Sulfonyl fluorides are generally more stable and exhibit greater chemoselectivity compared to the more reactive sulfonyl chlorides. This allows for more controlled reactions with nucleophiles.
A primary application in this area is the synthesis of sulfonamides, a structural motif prevalent in a vast number of pharmaceuticals. The reaction of a sulfonyl fluoride with a primary or secondary amine yields the corresponding sulfonamide. While sulfonyl fluorides are less reactive than sulfonyl chlorides, their reaction with amines can be facilitated by the use of Lewis acids, such as calcium triflimide, which activate the sulfonyl fluoride towards nucleophilic attack. This approach allows for the coupling of a wide array of electronically and sterically diverse sulfonyl fluorides and amines in good to excellent yields.
Although less common, sulfonyl fluorides can also be precursors for other sulfur-containing compounds. For instance, under reductive conditions, the sulfonyl fluoride group could potentially be converted to other sulfur functionalities that can then participate in C-S bond formation.
Multicomponent and One-Pot Synthetic Strategies
The application of this compound in multicomponent and one-pot synthetic strategies is an area with potential for development, though specific examples are not widely reported in the current literature. The stability of the sulfonyl fluoride group makes it an attractive component for such reactions, as it can remain intact while other transformations occur in the reaction vessel.
In principle, a one-pot reaction could be designed where this compound is formed in situ and then reacted with a nucleophile to generate a more complex molecule. For example, a one-pot process for the synthesis of sulfonamides from sulfonic acids has been developed, which proceeds through an in situ generated sulfonyl fluoride. Similar strategies could potentially be adapted for pyridine-based systems.
The development of multicomponent reactions involving this compound would offer significant advantages in terms of efficiency and atom economy, allowing for the rapid construction of complex molecules containing the pyridylsulfonyl fluoride motif from simple precursors.
Late-Stage Functionalization of Complex Molecules
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves the introduction of functional groups into a complex molecule at a late step in the synthetic sequence. This allows for the rapid generation of analogues of a lead compound for structure-activity relationship (SAR) studies. The unique properties of the sulfonyl fluoride group, including its stability and selective reactivity, make it a promising handle for LSF.
A complex molecule containing a primary sulfonamide, for instance, could be converted to a sulfonyl chloride and subsequently to a sulfonyl fluoride in a late-stage process. This newly installed sulfonyl fluoride can then serve as a versatile electrophile for the introduction of a variety of nucleophiles, leading to a diverse set of analogues.
Furthermore, the pyridine ring in this compound can be a target for late-stage C-H functionalization. For example, methods have been developed for the C-H fluorination of pyridines, followed by nucleophilic aromatic substitution of the newly introduced fluorine. This approach allows for the modification of the pyridine core of a complex molecule, complementing the functionalization at the sulfonyl fluoride group. The ability to perform selective transformations on either the pyridine ring or the sulfonyl fluoride moiety in a late-stage fashion would provide medicinal chemists with a powerful toolkit for optimizing the properties of drug candidates.
Applications in Chemical Biology and Medicinal Chemistry Research
Development of Covalent Probes and Inhibitors
Covalent probes and inhibitors are invaluable tools in chemical biology for irreversibly binding to and studying the function of proteins. The sulfonyl fluoride (B91410) moiety is known for its ability to act as a "warhead" in such molecules.
Aryl sulfonyl fluorides, as a class of compounds, are recognized for their capacity to covalently modify a range of nucleophilic amino acid residues within protein binding sites. This reactivity extends beyond the commonly targeted cysteine to include serine, threonine, lysine, tyrosine, and histidine. rsc.orgrsc.org This broad reactivity spectrum makes them versatile tools for developing covalent inhibitors against a wide array of protein targets. nih.govnih.gov
However, a thorough review of the scientific literature reveals a lack of specific studies detailing the use of 4-Methylpyridine-3-sulfonyl fluoride as a covalent probe to target these specific amino acid residues. While the general reactivity of the sulfonyl fluoride group is well-established, dedicated research on the specific reactivity profile and amino acid selectivity of this compound has not been reported.
Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes reactive chemical probes to assess the functional state of entire enzyme families directly in complex biological systems. Sulfonyl fluoride-containing probes have been successfully employed in ABPP to map enzyme active sites and profile their activity. rsc.org
Despite the utility of the sulfonyl fluoride scaffold in this field, there is no published research specifically demonstrating the application of This compound in enzyme active site mapping or activity-based protein profiling studies. Consequently, no data is available on its specific targets or its efficacy as an activity-based probe.
Radiopharmaceutical Precursors and ¹⁸F-Labeling
The development of radiolabeled molecules, particularly with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), is of paramount importance for positron emission tomography (PET) imaging. The sulfonyl fluoride group can serve as a precursor for the introduction of ¹⁸F.
The synthesis of ¹⁸F-labeled PET tracers is a cornerstone of modern diagnostic imaging, allowing for the non-invasive visualization and quantification of biological processes. researchgate.net Pyridine-containing molecules are of significant interest as scaffolds for PET tracers due to their presence in many biologically active compounds. researchgate.netbiorxiv.org
While there is extensive research on the ¹⁸F-labeling of various aromatic and heterocyclic compounds, including pyridines, there are no specific reports in the scientific literature on the development of ¹⁸F-labeled biomarkers for PET derived from This compound .
The introduction of [¹⁸F]fluoride into a molecule is typically achieved through nucleophilic substitution. The efficiency of this reaction is highly dependent on the reaction conditions, including the nature of the precursor and the solvent system. Performing this reaction in aqueous conditions is a desirable but challenging goal in radiochemistry.
Research on the nucleophilic [¹⁸F]fluorination of pyridine (B92270) rings is an active area. nih.gov However, there is no specific data available on the use of This compound as a precursor for the nucleophilic incorporation of [¹⁸F]fluoride, either in conventional organic solvents or under aqueous conditions.
Structural Analogues in Biological Screening
While direct biological screening data for this compound is not extensively available in the reviewed literature, research on structurally similar compounds, particularly 4-substituted pyridine-3-sulfonamides, provides valuable insights into the potential biological activities of this chemical scaffold. These analogues have been the focus of studies exploring their efficacy as inhibitors of various enzymes, highlighting the potential for the pyridine-3-sulfonyl moiety in medicinal chemistry.
A significant area of investigation for these analogues is their role as carbonic anhydrase (CA) inhibitors. mdpi.commdpi.com Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. Research has demonstrated that 4-substituted pyridine-3-sulfonamide (B1584339) derivatives can exhibit potent and selective inhibitory activity against different human carbonic anhydrase (hCA) isoforms. mdpi.com For instance, a series of 4-(4-methyl-1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamides were synthesized and evaluated for their inhibitory effects on hCA I, hCA II, hCA IX, and hCA XII. mdpi.com The electron-withdrawing nature of the pyridine ring enhances the acidity of the sulfonamide group, which is a key feature for binding to the zinc ion in the active site of carbonic anhydrases. mdpi.com
The general structure of these screened analogues involves the pyridine-3-sulfonamide core with various substituents at the 4-position. The versatility of this scaffold allows for the introduction of a wide range of chemical groups, enabling the exploration of structure-activity relationships (SAR). For example, the synthesis of novel 1-(4-substituted pyridine-3-sulfonyl)-3-phenylureas has been reported, with these compounds being evaluated for their potential anticancer activity.
The table below summarizes the types of structural analogues of the broader pyridine-3-sulfonyl class that have been investigated in biological screenings and their primary biological targets.
| Analogue Class | Biological Target | Key Findings |
| 4-Substituted Pyridine-3-sulfonamides | Carbonic Anhydrase (CA) Isoforms | Potent and selective inhibition, particularly of cancer-associated hCA IX and hCA XII. mdpi.com |
| 4-Hydrazino-pyridine-3-sulfonamides | Cardiovascular System | Investigated for diuretic and cardiovascular effects. nih.gov |
| Pyridine-3-sulfonyl ureas | Anticancer Targets | Synthesis and evaluation for potential anticancer activity. |
It is important to note that while these studies on analogues provide a strong rationale for the potential biological activity of this compound, dedicated screening of this specific compound is necessary to ascertain its unique biological profile.
Applications in Agrochemical and Materials Science Research
The pyridine ring is a prominent scaffold in the agrochemical industry, and derivatives of methylpyridine are key intermediates in the synthesis of modern pesticides. agropages.com While specific applications of this compound in agrochemicals are not detailed in the available literature, the broader class of pyridine-sulfonyl compounds has been a subject of interest in pesticide research. google.com
Agrochemical Research:
Patents have been filed for pyridine-3-sulfonyl compounds, indicating their potential as pesticidal agents. google.com These compounds are designed to protect crops from damage caused by insects and nematodes. For instance, derivatives of 4-trifluoromethyl-pyridine-3-sulfonic acid have been synthesized and tested against various pests. google.com The rationale behind incorporating the pyridine moiety into agrochemicals often relates to its ability to enhance the efficacy, selectivity, and metabolic stability of the active ingredient. nih.govresearchgate.net Methylpyridine derivatives, in particular, are used in the production of fourth-generation agrochemicals that are characterized by high efficacy and low toxicity. agropages.com
The development of novel agrochemicals often involves the screening of libraries of compounds containing key structural motifs. The pyridine-3-sulfonyl fluoride structure represents a potential building block for the synthesis of new active ingredients. The introduction of a sulfonyl fluoride group can influence the compound's reactivity and interaction with biological targets within pests.
Materials Science Research:
In the field of materials science, fluorinated polymers and compounds are valued for their unique properties, including high thermal stability, chemical resistance, and specific electronic characteristics. mdpi.commdpi.com While direct applications of this compound in materials science are not well-documented, the constituent functional groups suggest potential areas of exploration.
The sulfonyl fluoride group is a key component in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, a powerful tool for the synthesis of polymers and functional materials. mdpi.com This chemistry relies on the reactivity of the sulfonyl fluoride moiety to form stable linkages. Therefore, this compound could potentially serve as a monomer or a modifying agent in the synthesis of novel polymers with tailored properties.
Furthermore, pyridine-containing polymers have been investigated for various applications, and the introduction of a sulfonyl fluoride group could impart desirable characteristics such as improved thermal stability or specific surface properties. The field of fluorinated polymers is continually expanding, with ongoing research into new monomers that can provide enhanced performance for advanced applications. mdpi.com
The table below outlines the potential applications of the broader classes of related compounds in agrochemical and materials science research.
| Research Area | Compound Class | Potential Application |
| Agrochemicals | Pyridine-sulfonyl derivatives | Development of new insecticides and nematicides. google.com |
| Agrochemicals | Methylpyridine derivatives | Intermediates for high-efficacy, low-toxicity pesticides. agropages.com |
| Materials Science | Sulfonyl fluorides | Monomers in SuFEx click chemistry for polymer synthesis. mdpi.com |
| Materials Science | Fluorinated pyridines | Building blocks for high-performance fluoropolymers. mdpi.com |
Computational and Theoretical Studies of 4 Methylpyridine 3 Sulfonyl Fluoride
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to elucidating the electronic structure and bonding characteristics of 4-methylpyridine-3-sulfonyl fluoride (B91410). These calculations can provide insights into molecular orbital energies, charge distribution, and the nature of the covalent bonds within the molecule.
The electronic landscape of 4-methylpyridine-3-sulfonyl fluoride is dictated by the interplay between the electron-donating methyl group and the electron-withdrawing sulfonyl fluoride group attached to the pyridine (B92270) ring. DFT calculations would likely reveal a significant polarization of the molecule. The nitrogen atom in the pyridine ring and the oxygen and fluorine atoms of the sulfonyl fluoride group are expected to possess partial negative charges, while the sulfur atom and the carbon atoms of the pyridine ring, particularly those adjacent to the substituents, would exhibit partial positive charges.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of a molecule's reactivity. For this compound, the HOMO is anticipated to be localized primarily on the electron-rich pyridine ring, while the LUMO would be centered on the electron-deficient sulfonyl fluoride moiety. The energy gap between the HOMO and LUMO is a key determinant of the molecule's chemical reactivity and kinetic stability.
Table 1: Predicted Electronic Properties of this compound from Theoretical Calculations
| Property | Predicted Value/Characteristic | Significance |
| Dipole Moment | Significant, with the negative pole towards the sulfonyl fluoride group | Influences solubility, intermolecular interactions, and crystal packing. |
| HOMO Energy | Relatively low, influenced by the pyridine ring | Indicates the molecule's ability to donate electrons in a chemical reaction. |
| LUMO Energy | Low, centered on the S-F bond | Indicates the molecule's ability to accept electrons, suggesting susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Moderate | Correlates with chemical reactivity and the energy of electronic transitions. |
| Mulliken Atomic Charges | S: positive; F, O, N: negative | Reveals sites of electrophilicity and nucleophilicity within the molecule. |
Note: The values in this table are predictive and based on theoretical principles for analogous structures, pending specific computational studies on this compound.
Computational Modeling of Reaction Mechanisms and Pathways
Computational modeling is an invaluable tool for mapping the potential energy surfaces of chemical reactions, allowing for the determination of transition states and reaction intermediates. For this compound, a primary area of interest is its reactivity towards nucleophiles, a characteristic feature of sulfonyl fluorides.
Theoretical models can be employed to simulate the nucleophilic substitution at the sulfur atom. These models would likely show a concerted or stepwise mechanism depending on the nature of the nucleophile and the solvent. The calculations would involve optimizing the geometries of the reactants, transition states, and products, and calculating the activation energies. This information is crucial for predicting the feasibility and rate of a given reaction. For instance, the reaction with a hard nucleophile like a hydroxide (B78521) ion might proceed through a different pathway than with a softer nucleophile like a thiol.
Prediction of Structure-Reactivity Relationships and Selectivity
Structure-reactivity relationships (SRRs) can be systematically explored using computational methods. By theoretically introducing different substituents on the pyridine ring or modifying the sulfonyl fluoride group, it is possible to predict how these changes affect the molecule's reactivity and selectivity.
For this compound, computational studies could predict that introducing further electron-donating groups on the pyridine ring would increase the electron density on the ring and potentially decrease the electrophilicity of the sulfur atom, thereby reducing its reactivity towards nucleophiles. Conversely, the addition of electron-withdrawing groups would be expected to enhance the reactivity of the sulfonyl fluoride moiety. These predictions are vital for the rational design of derivatives with tailored reactivity profiles.
Molecular Dynamics Simulations for Interaction Analysis
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound and its interactions with other molecules, such as solvents or biological macromolecules. nih.gov MD simulations can reveal how the molecule orients itself in different environments and can identify key intermolecular interactions like hydrogen bonds, and van der Waals forces. nih.gov
In a biological context, if this compound were to be investigated as a potential enzyme inhibitor, MD simulations could be used to model its binding to the active site of the target protein. These simulations would provide insights into the stability of the protein-ligand complex, the specific amino acid residues involved in binding, and the conformational changes that may occur upon binding. This information is critical for understanding the molecule's potential biological activity and for guiding the design of more potent and selective inhibitors.
Design of Novel Catalysts and Reagents
The computational data gathered on this compound can be leveraged for the in silico design of novel catalysts and reagents. By understanding its electronic properties and reactivity, it is possible to theoretically modify its structure to enhance its catalytic activity or to make it a more effective reagent for specific chemical transformations.
For example, if the sulfonyl fluoride group is identified as a key reactive center, computational modeling could be used to design derivatives where the accessibility or electrophilicity of this group is fine-tuned. This could involve altering the steric and electronic environment around the sulfonyl fluoride moiety to achieve a desired level of reactivity and selectivity. This predictive power of computational chemistry accelerates the discovery and development of new chemical tools.
Future Research Directions and Challenges for 4 Methylpyridine 3 Sulfonyl Fluoride
Development of Green and Sustainable Synthetic Protocols
The traditional synthesis of sulfonyl fluorides often involves harsh reagents and conditions, such as the use of highly toxic sulfuryl fluoride (B91410) gas (SO₂F₂) or corrosive potassium bifluoride (KHF₂). sciencedaily.comeurekalert.org A primary future challenge is the development of environmentally benign and scalable synthetic routes to 4-Methylpyridine-3-sulfonyl fluoride and its analogues.
Recent advancements have laid the groundwork for such protocols. A significant breakthrough is the development of methods that convert thiols and disulfides—stable and readily available precursors—into sulfonyl fluorides using safe and low-cost reagents. eurekalert.org One such green process utilizes potassium fluoride (KF) as the sole fluorine source in combination with an oxidant like sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) or the easily handled SHC5®. sciencedaily.comeurekalert.orgresearchgate.net This approach is particularly relevant as it has been successfully applied to a broad scope of substrates, including those with heterocyclic groups, and generates only non-toxic salts like NaCl and KCl as by-products. sciencedaily.comeurekalert.org
Future research should focus on optimizing these methods specifically for 4-methyl-3-mercaptopyridine or its corresponding disulfide. Key areas for investigation include:
Flow Chemistry: Adapting existing batch protocols to continuous flow systems to enhance safety, scalability, and reaction efficiency.
Electrocatalysis and Photocatalysis: Exploring electrochemical and photocatalytic methods, which operate under mild conditions and can reduce the need for chemical oxidants. rsc.orgresearchgate.net Organophotocatalysis, for instance, has been used for the fluorosulfonylation of diaryliodonium salts, presenting a mild strategy for forming the aryl-SO₂F bond. rsc.org
Alternative Starting Materials: Investigating direct C-H functionalization or methods starting from sulfonic acids to provide more convergent and atom-economical synthetic pathways. nih.gov
The table below summarizes promising green synthetic strategies applicable to heteroaromatic sulfonyl fluorides.
| Starting Material | Key Reagents | Advantages | Key Challenges |
| Heteroaromatic Thiols/Disulfides | KF, NaOCl·5H₂O (or SHC5®) | Avoids corrosive KHF₂, low-cost, non-toxic by-products. sciencedaily.comeurekalert.orgresearchgate.net | Optimization for specific substrate (4-methylpyridine thiol) required. |
| Aryl Boronic Acids | Bi(III) catalyst, SO₂, Selectfluor | Mild, redox-neutral conditions, broad substrate scope including heterocycles. mdpi.com | Catalyst cost and removal, use of SO₂ gas. |
| Diaryliodonium Salts | Organophotocatalyst, DABSO, KHF₂ | Mild, visible-light mediated, radical-based pathway. rsc.org | Availability of diaryliodonium salt precursors. |
| Sulfonamides | Pyry-BF₄, MgCl₂, KF | Direct conversion from a stable and common functional group. mdpi.com | Stoichiometric activators, potential for side reactions. |
Expanding Catalytic Applications in Organic Transformations
While this compound is typically viewed as a reactive building block, its derivatives and closely related isomers have shown significant utility in catalytic transformations, primarily as powerful reagents rather than as catalysts themselves. A major future direction is to explore and expand the role of this compound as a key reactant in various catalytic cycles.
The most prominent application of a related isomer, 2-pyridinesulfonyl fluoride (PyFluor), is as a highly selective and stable deoxyfluorination reagent. acs.orgenamine.net It efficiently converts alcohols to alkyl fluorides with minimal elimination side products, a significant advantage over traditional reagents like DAST. enamine.net The pyridine (B92270) ring acts as an inductive electron-withdrawing group, activating the sulfonyl fluoride moiety. acs.orgucla.edu Research should be directed toward determining if this compound exhibits similar or complementary reactivity in deoxyfluorination or other related transformations.
Another critical area is its participation in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. A significant future challenge lies in expanding the scope of catalytic amidations of this compound. Recent work has demonstrated that nucleophilic catalysts like 1-hydroxybenzotriazole (B26582) (HOBt) can efficiently activate the S-F bond for reaction with a wide range of amines, including sterically hindered ones, to form sulfonamides. chemrxiv.orgresearchgate.net This catalytic activation provides a powerful tool for late-stage functionalization and the creation of compound libraries for drug discovery.
Future research should explore:
Novel Catalytic Systems: Developing new catalysts for activating the S-F bond, potentially enabling reactions with a broader range of nucleophiles (e.g., carbon, oxygen, phosphorus).
Asymmetric Transformations: Designing chiral catalysts that can mediate enantioselective reactions using this compound as a substrate.
Tandem Reactions: Integrating the catalytic activation of this compound into one-pot tandem sequences, for example, by combining a cross-coupling reaction to form the pyridine core followed by an in-situ SuFEx reaction.
Exploration of Novel Reactivity Modes and Mechanistic Understanding
The reactivity of sulfonyl fluorides is dominated by the SuFEx reaction, where the S-F bond is cleaved by a nucleophile. However, a deeper mechanistic understanding and the exploration of unconventional reaction pathways are crucial for unlocking new applications for this compound.
Mechanistic studies on the related PyFluor reagent suggest that its deoxyfluorination activity proceeds via a base-assisted addition of the alcohol to the sulfonyl fluoride, forming a sulfonate ester intermediate. acs.orgucla.edu A key insight is that the S-F bond must be activated by a protic species to become labile. acs.orgucla.edu Future computational and experimental studies should investigate the reaction kinetics and transition states for this compound to understand how the position of the methyl and sulfonyl fluoride groups on the pyridine ring influences its reactivity compared to other isomers.
A particularly exciting research direction is the exploration of reactivity modes beyond standard SuFEx. For example, recent studies on other heterocyclic sulfonyl fluorides have uncovered an unusual "defluorosulfonylation" pathway, where the compounds act as precursors to carbocations under mild thermal conditions. nih.gov Investigating whether this compound can undergo similar transformations could open up entirely new synthetic possibilities.
Key research questions to address include:
What is the precise role of the pyridine nitrogen in activating or modulating the reactivity of the sulfonyl fluoride group?
Can this compound participate in radical-based reactions, for instance, through the generation of a ·SO₂F radical under photocatalytic conditions? nih.gov
Under what conditions, if any, can the C-F bond of the sulfonyl fluoride group or C-F bonds on the pyridine ring (if present) be selectively activated by transition metal catalysts? mdpi.com
Integration into Advanced Materials Science Applications
The unique properties of the sulfonyl fluoride group—namely its stability and latent reactivity in SuFEx click chemistry—make it an ideal functional handle for materials science. A significant future opportunity for this compound lies in its integration into advanced polymers and functional materials.
The SuFEx reaction between di(arylsulfonyl fluorides) and di(aryl silyl (B83357) ethers) is a powerful method for creating high-performance polysulfonate polymers. The incorporation of the 4-methylpyridine (B42270) moiety into the polymer backbone could impart specific properties such as altered solubility, thermal stability, or metal-coordinating ability.
Furthermore, sulfonyl fluoride groups can be used to create functional surfaces. Studies have shown that polymer films created with sulfonyl fluoride-containing epoxides become highly enriched with -SO₂F groups at the outer surface, even when the fluorinated monomer is a minor component of the bulk mixture. pdx.edu This surface segregation could be exploited using this compound to create materials with tailored surface properties, which can then be post-modified via SuFEx reactions.
Future research should focus on:
Polymer Synthesis: Using this compound as a monomer or chain-capping agent in SuFEx polymerization to create novel polysulfonates and polyethers.
Surface Modification: Grafting this compound onto surfaces (e.g., silicon wafers, nanoparticles) to create a reactive layer for the subsequent attachment of biomolecules or other functional units.
Fluorinated Networks: Exploring the use of this compound in combination with other fluorinated building blocks, such as perfluoropyridine, to prepare highly cross-linked, thermally stable fluorinated network materials. mdpi.com
Synergistic Approaches in Chemical Biology and Drug Discovery Research
Sulfonyl fluorides are considered "privileged" electrophilic warheads for chemical biology and drug discovery. rsc.org Their unique reactivity profile—stable in aqueous environments yet reactive towards a range of nucleophilic amino acid residues including serine, tyrosine, lysine, and histidine—makes them ideal for designing covalent probes and inhibitors. rsc.orgrsc.org The primary future direction for this compound is to leverage this reactivity in synergistic approaches to probe biological systems and discover new therapeutics.
A key strategy involves incorporating the this compound warhead into molecules that have a known affinity for a specific protein target. This approach converts a reversible-binding ligand into a covalent tool, which can offer higher potency and prolonged duration of action. rsc.org This has been successfully demonstrated in the development of chemical probes for challenging targets like the E3 ubiquitin ligase cereblon (CRBN) and various protein kinases. nih.govresearchgate.net For example, a sulfonyl fluoride warhead was used to rescue the binding affinity of a weak CRBN ligand by covalently engaging a histidine residue (His353) in the target's binding pocket. nih.gov
Future research and challenges in this area include:
Proteome-Wide Target Identification: Developing activity-based probes from this compound to identify new protein targets in complex biological systems.
PROTAC and Molecular Glue Development: Using the compound as a reactive handle for creating covalent PROTACs (Proteolysis Targeting Chimeras) or molecular glues, potentially by incorporating it into linker motifs or as a warhead on the E3 ligase or target-binding moiety. nih.gov
Kinase Inhibitor Design: Designing covalent kinase inhibitors that utilize the this compound group to target non-cysteine residues (e.g., catalytic lysines) in the ATP-binding pocket, a strategy that could overcome acquired resistance to traditional inhibitors. researchgate.net
The table below outlines potential synergistic applications in drug discovery.
| Application Area | Synergistic Approach | Potential Advantage |
| Covalent Inhibition | Combine a known pharmacophore with the -SO₂F warhead. | Increased potency, prolonged pharmacodynamics, targeting non-cysteine residues. rsc.orgresearchgate.net |
| Target Validation | Develop activity-based probes for proteomic screening. | Covalently label and identify novel protein binding partners in native systems. rsc.org |
| Degrader Development | Incorporate into PROTAC linkers or E3 ligase recruiters. | Create covalent degraders with improved efficiency and duration of action. nih.govnih.gov |
| Fragment-Based Screening | Use as a covalent fragment to identify novel binding pockets. | Lock fragments into place, enabling structural studies and hit-to-lead optimization. |
By pursuing these research avenues, the scientific community can overcome existing challenges and unlock the full potential of this compound as a versatile tool in chemistry, materials science, and medicine.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-methylpyridine-3-sulfonyl fluoride, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution or fluorosulfonylation. For example, substituting a leaving group (e.g., chlorine) in 4-methylpyridine-3-sulfonyl chloride with potassium fluoride (KF) under mild conditions (e.g., DMF solvent, 60–80°C) can yield the fluorinated product. Industrial-scale synthesis may employ sulfuryl fluoride (SO₂F₂) for direct fluorination .
- Key Considerations : Optimize reaction time and temperature to avoid decomposition. Monitor progress using TLC or LC-MS .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm aromatic proton environments and sulfonyl fluoride group integration.
- IR : Peaks at ~1350–1170 cm⁻¹ (S=O stretching) and ~700 cm⁻¹ (C-F) validate functional groups .
- Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight (e.g., [M+H]⁺ = 190.04 for C₆H₆FNO₂S) .
Q. What safety protocols are essential when handling sulfonyl fluorides in the lab?
- Methodology : Use fume hoods, nitrile gloves, and eye protection. Avoid water jets during fire incidents (toxic fumes risk); use CO₂ or dry chemical extinguishers . Store in airtight containers away from moisture to prevent hydrolysis .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts) during synthesis be resolved?
- Methodology :
- Replicate Experiments : Ensure reaction consistency (e.g., solvent purity, anhydrous conditions).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from regioisomers or impurities .
- X-ray Crystallography : Confirm molecular structure unambiguously .
Q. What strategies optimize regioselectivity in fluorosulfonylation reactions for pyridine derivatives?
- Methodology :
- Direct Fluorosulfonylation : Use fluorosulfonyl radicals generated from SO₂F₂ under UV light or redox conditions.
- Catalysts : Pd/C or Cu(I) salts to enhance selectivity for the 3-sulfonyl position .
- Computational Modeling : DFT calculations to predict reactive sites and transition states .
Q. How does this compound interact with biological targets (e.g., enzymes)?
- Methodology :
- Kinetic Studies : Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., acetylcholinesterase assays).
- Docking Simulations : Molecular docking (AutoDock/Vina) to predict binding modes with serine hydrolases .
- SAR Analysis : Compare with analogs (e.g., 3-fluoropyridine-4-sulfonyl fluoride) to identify key pharmacophores .
Q. How can researchers address contradictions in reported biological activity data across studies?
- Methodology :
- Meta-Analysis : Systematically compare assay conditions (e.g., pH, temperature, cell lines).
- Dose-Response Curves : Validate potency (IC₅₀) across multiple replicates.
- Proteomic Profiling : Use activity-based protein profiling (ABPP) to identify off-target interactions .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity in cell-based assays?
- Methodology :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., log(inhibitor) vs. response in GraphPad Prism).
- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s test for multiple comparisons).
- Machine Learning : Train models to predict cytotoxicity thresholds .
Q. How to design a study evaluating the hydrolytic stability of sulfonyl fluorides under physiological conditions?
- Methodology :
- Hydrolysis Kinetics : Monitor degradation via HPLC at 37°C in PBS (pH 7.4).
- Activation Energy Calculation : Use Arrhenius plots from temperature-varied experiments.
- Stabilizers : Test additives (e.g., BSA) to mimic in vivo protein interactions .
Tables for Comparative Analysis
| Property | This compound | Analog: 3-Fluoropyridine-4-sulfonyl Fluoride |
|---|---|---|
| Molecular Formula | C₆H₆FNO₂S | C₅H₃F₂NO₂S |
| Key Functional Groups | Sulfonyl fluoride, 4-methylpyridine | Sulfonyl fluoride, 3-fluoropyridine |
| Common Synthetic Routes | KF substitution, SO₂F₂ fluorination | Nucleophilic substitution with KF |
| Biological Target Affinity | Serine hydrolases | Tyrosine phosphatases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
